(2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid
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Overview
Description
(2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with cyano and ethoxycarbonyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of a suitable aryl halide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions: (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acidic conditions (e.g., HCl, acetic acid) are typically employed.
Major Products Formed:
Scientific Research Applications
Chemistry: (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules .
Biology and Medicine: In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors. The cyano and ethoxycarbonyl groups may enhance the compound’s binding affinity and specificity towards biological targets .
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable for constructing complex molecular architectures .
Mechanism of Action
The mechanism of action of (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for further catalytic cycles.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the cyano and ethoxycarbonyl groups, making it less versatile in certain synthetic applications.
4-Ethoxycarbonylphenylboronic Acid: Similar structure but without the cyano group, which may affect its reactivity and binding properties.
Uniqueness: (2-Cyano-5-(ethoxycarbonyl)phenyl)boronic acid is unique due to the presence of both cyano and ethoxycarbonyl groups, which can influence its electronic properties and reactivity. These substituents can enhance its utility in various synthetic and biological applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
(2-cyano-5-ethoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-2-16-10(13)7-3-4-8(6-12)9(5-7)11(14)15/h3-5,14-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKZNYMGBPQQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OCC)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.00 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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